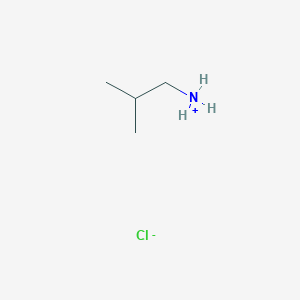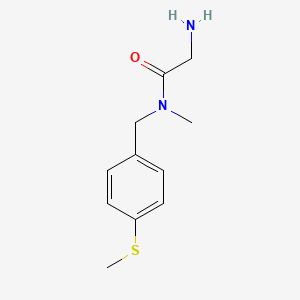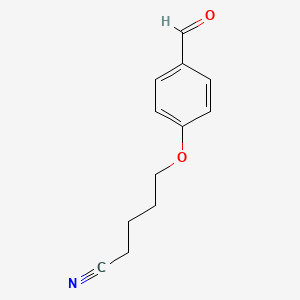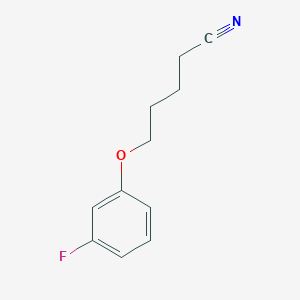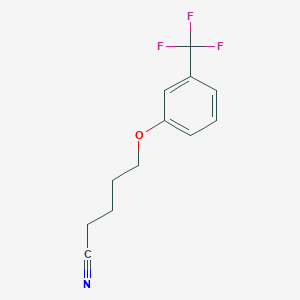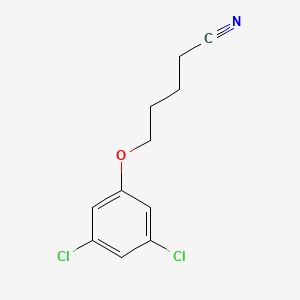
5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile is a chemical compound characterized by a bromo-fluoro phenyl group attached to a pentanenitrile moiety. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-bromo-2-fluorophenol with pentanenitrile under nucleophilic substitution conditions. The reaction typically requires a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of 5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and yield while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the bromo or fluoro groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Strong nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(4-Bromo-2-fluoro-phenoxy)pentanoic acid or 5-(4-Bromo-2-fluoro-phenoxy)pentanone.
Reduction: 5-(4-Bromo-2-fluoro-phenoxy)pentanamine.
Substitution: Various substituted phenols or amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2-Bromo-5-fluorophenol: Similar in structure but lacks the nitrile group.
4-Bromo-2-fluorophenol: Similar to the compound but with a different functional group.
5-(4-Bromo-2-fluoro-phenoxy)pentanoic acid: A carboxylic acid derivative of the compound.
Uniqueness: 5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile is unique due to its combination of bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
5-(4-bromo-2-fluorophenoxy)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTZWBGZAIKPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

